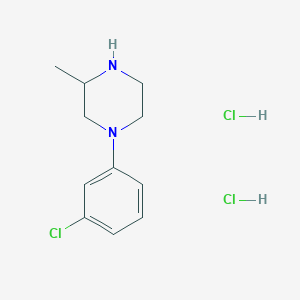

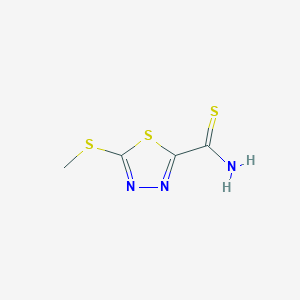

![molecular formula C20H17FN2O2S2 B2500867 2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-42-6](/img/structure/B2500867.png)

2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that belongs to the class of thienopyrimidinones. This class of compounds has been the subject of various studies due to their potential pharmacological properties, including antitumor, analgesic, anti-inflammatory, and antibacterial activities . The presence of a thienopyrimidinone core, along with substituents like fluorobenzyl and methoxyphenyl groups, suggests that this compound could exhibit interesting biological activities and warrants a comprehensive analysis.

Synthesis Analysis

The synthesis of thienopyrimidinones typically involves multi-step reactions starting from amino-thiophene derivatives. For example, the synthesis of 5,6-dihydrothieno[3,2:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves aza-Wittig reactions followed by subsequent reactions with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Similarly, the synthesis of related pyrimidine derivatives can involve condensation reactions with uracil derivatives, as seen in the synthesis of antitumor pyrimidine derivatives . Although the exact synthesis route for the compound is not detailed in the provided papers, these methods offer insight into possible synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is characterized by a fused ring system that includes a thiophene and a pyrimidinone moiety. The substitution pattern on the core structure can significantly influence the compound's electronic and spatial configuration, which in turn affects its biological activity. For instance, the X-ray crystal structure analysis of related compounds provides information on the stereochemistry and conformation of the substituents, which is crucial for understanding the compound's interaction with biological targets . The presence of fluorine atoms in the structure can also affect the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions based on their functional groups. The thioether linkage in the compound suggests potential for nucleophilic substitution reactions, where the sulfur atom could be attacked by nucleophiles. The presence of a pyrimidinone ring opens up possibilities for reactions at the carbonyl group, such as condensation with amines or hydrazines to form Schiff bases or hydrazones . These reactions can be utilized to further modify the compound and create derivatives with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinones are influenced by their molecular structure. The lipophilicity of the compound is likely to be moderate to high due to the presence of aromatic rings and a thioether linkage, which could affect its solubility and distribution in biological systems . The compound's stability, melting point, and solubility in various solvents would be determined by its specific substituents and their electronic effects. Theoretical calculations, such as DFT quantum chemical calculations, can provide insights into the compound's electronic properties, including HOMO-LUMO gaps, ionization potential, and dipole moment, which are important for predicting reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound is part of a broader class of substances that have been synthesized and tested for various biological activities. Compounds with similar structural features have been evaluated for their potential in treating diseases, including cancer, and as agents against bacterial and fungal infections. For example, derivatives of pyrimidine linked with morpholinophenyl have shown significant larvicidal activity, suggesting potential utility in pest control and disease vector management (Gorle et al., 2016).

Antifungal and Antimicrobial Applications

Compounds related to the one have been explored for their antifungal effects. Research has led to the development of derivatives with pronounced antifungal properties against significant types of fungi, indicating their potential as antifungal agents (Jafar et al., 2017). Moreover, the antibacterial and antifungal activities of new derivatives have been tested, showing significant efficacy against various microbial strains, highlighting their potential in developing new antimicrobial drugs (Kahveci et al., 2020).

Anticancer Research

The exploration into pyrimidine derivatives also extends into anticancer research, where various compounds have been synthesized and evaluated for their antitumor activity. Some derivatives have displayed potent anticancer activity against multiple human cancer cell lines, suggesting the chemical structure's relevance in designing new anticancer therapies (Hafez & El-Gazzar, 2017).

Environmental and Chemical Sciences

These compounds are not just limited to biomedical applications. They have also been studied for their chemical properties, such as reaction mechanisms and molecular interactions, which can be crucial in environmental science research and the development of new materials or chemical processes. For instance, studies on the synthesis and properties of fluorinated heterocyclic compounds contribute to our understanding of organic synthesis and potential applications in material science (Shi et al., 1996).

properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S2/c1-25-17-9-5-4-8-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-2-3-7-14(13)21/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHCOLAKYXJSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)

![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)